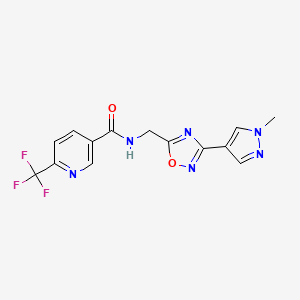

![molecular formula C13H12N4O2S2 B2538041 2,4-二甲基-N-(7-甲基-5-氧代-5H-噻唑并[3,2-a]嘧啶-6-基)噻唑-5-甲酰胺 CAS No. 941878-64-4](/img/structure/B2538041.png)

2,4-二甲基-N-(7-甲基-5-氧代-5H-噻唑并[3,2-a]嘧啶-6-基)噻唑-5-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

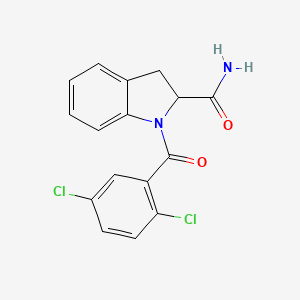

The compound "2,4-dimethyl-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)thiazole-5-carboxamide" is a thiazolo[3,2-a]pyrimidin derivative, which is a class of compounds known for their potential biological activities. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss various thiazolo[3,2-a]pyrimidin derivatives and their synthesis, biological properties, and potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of thiazolo[3,2-a]pyrimidin derivatives is often achieved through the reaction of different starting materials such as amino-thiouracils, carboxylic acids, and keto esters in the presence of catalysts like phosphorus pentaoxide and methanesulfonic acid . Another method involves the treatment of acetoacetic acid ethyl ester with thiourea to obtain dihydropyrimidinones, which can be further alkylated and cyclized to yield thiazolo[3,2-a]pyrimidin derivatives . These methods highlight the versatility and accessibility of the synthetic routes towards this class of compounds.

Molecular Structure Analysis

The molecular structure of thiazolo[3,2-a]pyrimidin derivatives is characterized by the presence of a thiazole ring fused to a pyrimidinone moiety. The structural elucidation of these compounds is typically performed using spectroscopic techniques such as NMR, IR spectroscopy, and sometimes mass spectrometry . The presence of various substituents on the core structure can significantly influence the biological activity and physicochemical properties of these molecules.

Chemical Reactions Analysis

Thiazolo[3,2-a]pyrimidin derivatives can undergo various chemical transformations due to the presence of reactive functional groups. For instance, halogenation and other reactions targeting the ketone group can lead to the formation of carboxamides, carbothioamides, and other derivatives . These transformations are crucial for the diversification of the chemical space and the optimization of biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazolo[3,2-a]pyrimidin derivatives, such as solubility, stability, and reactivity, are influenced by their molecular structure. The presence of different substituents can modulate these properties, which is important for drug development. For example, the introduction of a benzimidazole moiety in 2,4-dimethyl-1H-pyrrole-3-carboxamide derivatives has been shown to improve oral bioavailability and anticancer activity . Additionally, the antimicrobial activity of these compounds can be correlated with their topological indices, providing insights into their structure-activity relationships .

科学研究应用

新杂环化合物的合成

苯并二呋喃、三嗪、氧杂二氮杂卓和噻唑并嘧啶的合成

由维斯纳吉酮和凯林酮衍生的新型杂环化合物被合成,显示出显着的镇痛和抗炎活性。这些化合物包括 N-(噻唑并[3, 2-a]嘧啶)-3-甲基苯并二呋喃-2-甲酰胺,展示了噻唑并嘧啶衍生物在药物开发中的多功能性 (Abu‐Hashem 等,2020).

结构修饰和超分子聚集

对噻唑并[3, 2-a]嘧啶的研究表明,结构修饰导致分子间相互作用模式的显着差异。这些见解对于理解构象特征和设计具有所需性质的分子至关重要 (Nagarajaiah 和 Begum,2014).

生物活性与应用

抗癌和抗炎剂

已经合成并评估了噻唑并嘧啶的各种衍生物作为抗癌和抗炎剂的潜力。这项研究为治疗癌症和炎症性疾病的新治疗方案的开发做出了贡献。

抗菌活性

噻唑并嘧啶衍生物已被研究其抗菌活性,一些化合物对细菌和真菌菌株显示出有希望的结果。这突出了他们在解决抗菌素耐药性和开发新抗生素方面的潜力。

细胞周期蛋白依赖性激酶抑制剂

2-苯胺基-4-(噻唑-5-基)嘧啶衍生物被确认为细胞周期蛋白依赖性激酶-2 (CDK2) 的有效抑制剂,CDK2 是细胞周期调节中的关键酶。这些化合物对 CDK2 表现出低纳摩尔的抑制活性,表明它们在癌症治疗中的潜力 (王等,2004).

作用机制

Target of Action

The compound 2,4-dimethyl-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)thiazole-5-carboxamide is a derivative of thiazole . Thiazoles are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant

Mode of Action

It is known that the substituents on a particular position of the thiazole ring can greatly affect the biological outcomes . The presence of two methyl groups at positions 3 and 7 on the thiazolopyrimidine ring suggests potential lipophilic properties, which could influence the compound’s interaction with its targets.

Biochemical Pathways

Thiazole derivatives are known to affect a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

The presence of two methyl groups at positions 3 and 7 on the thiazolopyrimidine ring suggests potential lipophilic properties, which could influence the compound’s ADME properties and bioavailability.

Result of Action

Thiazole derivatives are known to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Action Environment

安全和危害

未来方向

属性

IUPAC Name |

2,4-dimethyl-N-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-1,3-thiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4O2S2/c1-6-9(12(19)17-4-5-20-13(17)15-6)16-11(18)10-7(2)14-8(3)21-10/h4-5H,1-3H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYYJSBTZENPISK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N2C=CSC2=N1)NC(=O)C3=C(N=C(S3)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

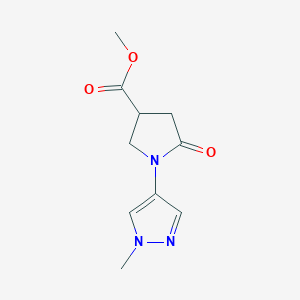

![(1R,6S)-6-({[2-({[(1S,6R)-6-carboxy-3-cyclohexenyl]carbonyl}amino)ethyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B2537958.png)

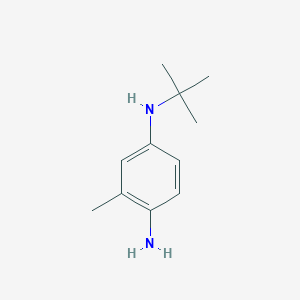

![9-Cyclopropyl-9-azabicyclo[3.3.1]nonan-3-one](/img/structure/B2537965.png)

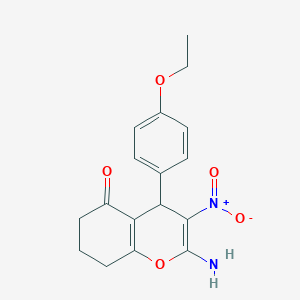

![2-(4-bromobutyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2537966.png)

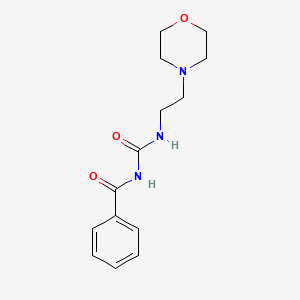

![2-{[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]sulfanyl}-3-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2537976.png)

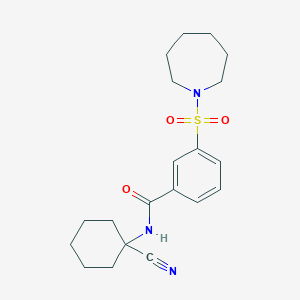

![2-[4-(Azepan-1-ylsulfonyl)phenyl]-5-[(2-phenylethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B2537978.png)

![1-(3,4-dichlorobenzyl)-3-(4-methoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2537981.png)